4-Fluorobenzo[d][1,3]dioxole-2-thione
Description
4-Fluorobenzo[d][1,3]dioxole-2-thione is a heterocyclic compound featuring a benzo[d][1,3]dioxole core (a fused benzene ring with two oxygen atoms at positions 1 and 3) substituted with a fluorine atom at the 4-position and a thione (C=S) group at the 2-position. This structure combines electronic effects from the electronegative fluorine and the polarizable sulfur atom, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H3FO2S |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
4-fluoro-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C7H3FO2S/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H |
InChI Key |
BNGSQDWQIBQYMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=S)O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Fluorine vs. Methyl vs. Chlorine
4-Methylbenzo[d][1,3]dioxole-2-thione
- Structure : The methyl group at the 4-position introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound.
- However, the lack of electronegativity reduces hydrogen-bonding capability compared to fluorine .
4-Chlorobenzo[D]oxazole-2-thiol
- Structure : Replaces the dioxole ring with an oxazole (one oxygen and one nitrogen) and substitutes chlorine at the 4-position. The thiol (-SH) group differs chemically from the thione (C=S).
- Implications : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter intermolecular interactions (e.g., halogen bonding). The oxazole ring’s nitrogen could participate in additional hydrogen bonding or coordination chemistry .
Key Differences Table
| Compound | Core Structure | 4-Substituent | Functional Group | Key Properties Inferred |
|---|---|---|---|---|
| 4-Fluorobenzo[d][1,3]dioxole-2-thione | Benzo[d][1,3]dioxole | Fluorine | Thione (C=S) | High electronegativity, hydrogen-bond acceptor |
| 4-Methylbenzo[d][1,3]dioxole-2-thione | Benzo[d][1,3]dioxole | Methyl | Thione (C=S) | Increased lipophilicity, steric bulk |
| 4-Chlorobenzo[D]oxazole-2-thiol | Benzo[D]oxazole | Chlorine | Thiol (-SH) | Potential halogen bonding, redox activity |
Crystallographic and Supramolecular Behavior
- 4-Fluorobenzo[d][1,3]dioxole-2-thione : While direct crystallographic data are unavailable, studies on co-crystals of 4-fluorobenzoic acid (a related fluorinated aromatic compound) reveal that fluorine participates in N–H···O and O–H···O hydrogen bonds, stabilizing supramolecular architectures. This suggests fluorine in the target compound may similarly influence crystal packing .
- 4-Chloro Oxazole-thiol : The thiol group (-SH) can form disulfide bonds or act as a nucleophile, whereas the thione (C=S) in the target compound may exhibit tautomerism or metal-coordination behavior .
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